Fusigen

Content Navigation

CAS Number

Product Name

IUPAC Name

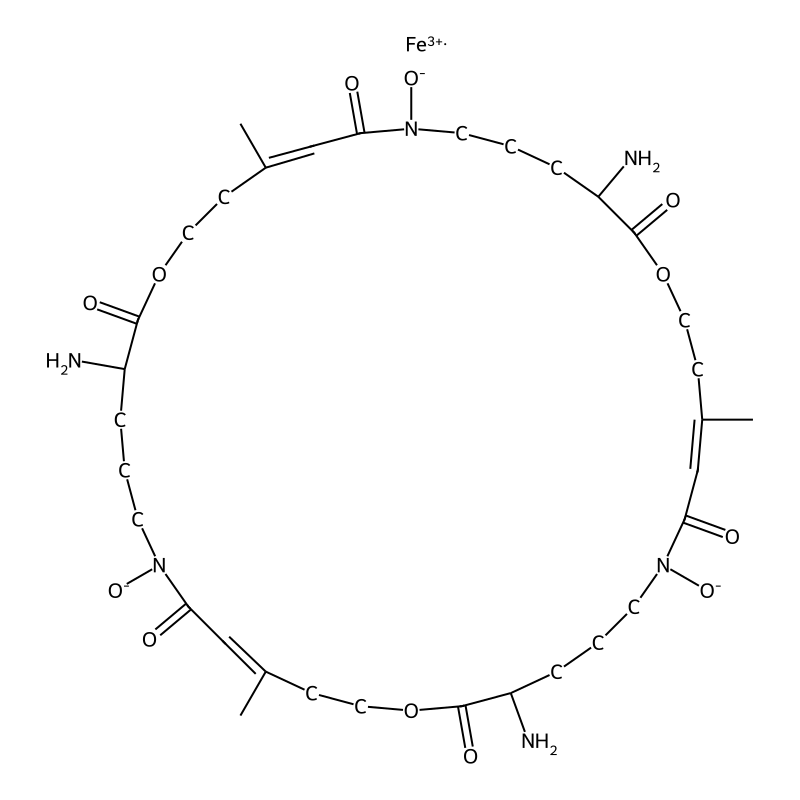

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fusigen is a topical antibiotic ointment primarily composed of Fusidic Acid, specifically formulated to treat various bacterial skin infections. It is effective against conditions such as impetigo, sycosis barbae (barber's itch), and erythrasma, which are caused by susceptible strains of bacteria. Fusidic Acid works by inhibiting bacterial protein synthesis, thereby halting bacterial growth and promoting healing in infected areas .

The primary mechanism of action for Fusigen involves the inhibition of protein synthesis in bacteria. Fusidic Acid binds to the bacterial elongation factor G, which is crucial for the translocation step in protein synthesis. This binding prevents the ribosome from moving along the messenger RNA, effectively stalling the production of essential proteins required for bacterial survival and replication . The result is a bacteriostatic effect, meaning it stops bacteria from multiplying without necessarily killing them outright.

Fusigen exhibits significant biological activity against a range of Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. Its efficacy is notable in treating skin infections due to its ability to penetrate skin layers effectively. Additionally, studies have shown that Fusigen can reduce intracellular reactive oxygen species levels, which may help mitigate oxidative stress in cells . This property could contribute to its therapeutic effects beyond mere antibacterial activity, potentially aiding in tissue recovery.

The synthesis of Fusidic Acid typically involves fermentation processes using specific strains of fungi or bacteria. One common method includes the extraction from the fungus Fusidium coccineum, where the compound is purified through various chromatographic techniques. The synthetic pathways may also involve chemical modifications to enhance stability and bioavailability, although details on specific synthetic routes are less frequently documented in public literature.

Fusigen is primarily used in dermatology for treating superficial skin infections. Its applications include:

- Impetigo: A contagious bacterial skin infection characterized by red sores.

- Sycosis Barbae: An infection of hair follicles typically associated with shaving.

- Erythrasma: A bacterial infection causing brown patches on the skin.

Additionally, due to its anti-inflammatory properties, it may be explored for use in other inflammatory skin conditions .

Several compounds exhibit similar antibacterial properties to Fusidic Acid. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Mupirocin | Inhibits bacterial protein synthesis | Gram-positive bacteria | Effective against methicillin-resistant Staphylococcus aureus (MRSA) |

| Clindamycin | Inhibits protein synthesis by binding to ribosomes | Gram-positive and anaerobic bacteria | Oral and topical formulations available |

| Bacitracin | Interferes with cell wall synthesis | Primarily Gram-positive | Often used in combination with other antibiotics |

Fusigen stands out due to its specific formulation for topical application and its unique ability to reduce oxidative stress within cells, providing additional therapeutic benefits beyond antibacterial action.